molecular formula C21H25N3O2 B2620854 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide CAS No. 946311-95-1

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2620854
CAS No.: 946311-95-1
M. Wt: 351.45
InChI Key: ZQYDZFIHZMZHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide is a quinolinyl oxamide derivative (QOD) with a core structure comprising a tetrahydroquinoline scaffold linked to an ethanediamide group. This compound has been investigated for its inhibitory activity against falcipain, a cysteine protease critical for the survival of Plasmodium falciparum, the malaria parasite . Its structure features a 3-methylphenyl substituent on one amide nitrogen and a 1-methyltetrahydroquinolin-6-yl ethyl group on the other (Figure 1).

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-5-3-7-18(13-15)23-21(26)20(25)22-11-10-16-8-9-19-17(14-16)6-4-12-24(19)2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYDZFIHZMZHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate to form an intermediate, which is then reacted with 3-methylphenylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive tetrahydroquinoline moiety.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogs, differing primarily in substituents and functional groups. Below is a detailed comparison based on the provided evidence:

N-(2,5-Difluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

  • Structural Differences : Replaces the 3-methylphenyl group with a 2,5-difluorophenyl moiety.
  • Implications: The electron-withdrawing fluorine atoms may enhance binding affinity to enzymatic targets by increasing polarity or modulating π-π interactions.

Quinolinyl Oxamide Derivative (QOD): N-(2H-1,3-Benzodioxol-5-yl) Analog

  • Structural Differences : Substitutes the 3-methylphenyl group with a 2H-1,3-benzodioxol-5-yl ring.
  • The fused dioxolane ring may improve metabolic stability or bioavailability compared to alkyl-substituted phenyl groups .

Thiophene-2-carboximidamide Derivatives

  • Structural Differences : Replaces the ethanediamide group with a carboximidamide and introduces a thiophene ring.
  • Key Data: Enantiomers of this compound (e.g., (S)-35 and (R)-35) were separated via chiral chromatography, with distinct optical rotations ([α]₂₅⁵₈₉ = −18.0° for (S)-35) and high enantiomeric purity (>99%).

Data Table: Structural and Functional Comparison

Compound Name (Identifier) Substituent (R₁/R₂) Core Functional Group Key Features/Data Reference
Target Compound R₁ = 3-methylphenyl; R₂ = 1-methyl-THQ Ethanediamide Falcipain inhibitor
N-(2,5-Difluorophenyl) Analog R₁ = 2,5-difluorophenyl Ethanediamide Enhanced polarity (theoretical)
QOD (Benzodioxol-5-yl) R₁ = 2H-1,3-benzodioxol-5-yl Ethanediamide Improved metabolic stability (hypothesized)
Thiophene-2-carboximidamide (Enantiomer S) R₁ = Thiophene-2-yl; R₂ = 1-methyl-THQ Carboximidamide [α]₂₅⁵₈₉ = −18.0°; ee = 99.86%

THQ = 1,2,3,4-tetrahydroquinolin-6-yl; ee = enantiomeric excess.

Key Research Findings and Limitations

Chirality Effects : The thiophene carboximidamide derivatives underscore the role of stereochemistry in drug design, with enantiomers showing distinct physicochemical profiles .

Synthetic Challenges : The target compound’s synthesis is inferred to involve multi-step coupling, whereas analogs like the difluorophenyl variant may require specialized fluorination techniques .

Limitations : The evidence lacks comparative pharmacokinetic or efficacy data (e.g., binding constants, cytotoxicity). Further studies are needed to validate hypotheses regarding substituent effects on activity.

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety and an ethylenediamine backbone, which contribute to its unique biological properties. The tetrahydroquinoline structure is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.

Anti-inflammatory Effects

One of the most significant findings regarding this compound is its ability to inhibit the NLRP3 inflammasome. The NLRP3 inflammasome plays a critical role in inflammatory responses, and its activation can lead to various diseases characterized by excessive inflammation. In vitro studies have demonstrated that N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide effectively reduces interleukin-1 beta secretion from human peripheral blood mononuclear cells without inducing cytotoxicity.

Neuroprotective Properties

Research has indicated that compounds with similar structural features may influence neurotransmitter receptor activities, suggesting potential applications in treating neurodegenerative diseases. The tetrahydroquinoline derivatives are known to modulate enzyme activities and receptor functions.

Synthesis Methods

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide typically involves multi-step chemical reactions:

  • Formation of the Tetrahydroquinoline Moiety : This can be achieved through a Pictet-Spengler reaction involving an appropriate aldehyde and amine.
  • Alkylation : The tetrahydroquinoline core is alkylated with an ethyl halide.
  • Final Coupling : The final product is obtained by coupling the intermediate with 3-methylphenyl groups under controlled conditions.

In Vitro Studies

In vitro studies have highlighted the compound's potential as an anti-inflammatory agent by demonstrating significant inhibition of cytokine release while maintaining low cytotoxicity levels. This suggests its utility in therapeutic contexts where inflammasome activation contributes to disease pathology.

Comparative Analysis

A comparative analysis with other compounds reveals that N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide shares structural similarities with various biologically active compounds. This structural uniqueness enhances its specificity toward biological targets involved in inflammatory processes.

Compound Structure Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamideStructureInhibits NLRP3 inflammasome
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-cyclohexanecarboxamideStructurePotential neuroprotective effects
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-pivalamideStructureDiverse biological activities

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide?

The synthesis involves a multi-step approach:

  • Step 1: Condensation of 1-methyl-1,2,3,4-tetrahydroquinoline-6-ethylamine with 3-methylphenyl oxalamide precursors under anhydrous conditions.
  • Step 2: Use of coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation, with temperatures maintained at 60–80°C to optimize yield.
  • Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity. Key parameters include pH control (6.5–7.5) and inert gas environments to prevent oxidation .

Q. Which spectroscopic techniques are prioritized for structural characterization, and what key spectral markers indicate successful synthesis?

  • 1H/13C NMR: Amide protons appear at δ 8.2–8.5 ppm; carbonyl carbons resonate at ~170 ppm. Tetrahydroquinoline aromatic protons show splitting patterns between δ 6.8–7.3 ppm.
  • ESI-MS: Molecular ion [M+H]+ at m/z 422.2, with fragmentation peaks at m/z 245 (tetrahydroquinoline moiety) and m/z 177 (ethanediamide fragment).
  • FT-IR: Strong absorbance at 1650 cm⁻¹ (C=O stretch) confirms amide bonds .

Q. How should this compound be stored to ensure chemical stability during experimental workflows?

  • Store at -20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Prepare DMSO stock solutions in aliquots to minimize freeze-thaw cycles.
  • Monitor stability via HPLC every 3 months; degradation should remain <5% under recommended conditions .

Advanced Research Questions

Q. What experimental designs are recommended for screening the biological activity of this compound against potential therapeutic targets?

  • In vitro assays: Use kinase inhibition assays (e.g., EGFR, CDK2) with ATP concentrations adjusted to 1 mM. Measure IC50 values via fluorescence polarization.
  • Cell-based studies: Treat cancer cell lines (e.g., MCF-7, HeLa) at 1–50 µM for 48 hours, followed by MTT assays. Include positive controls (e.g., staurosporine) and validate with Western blotting for apoptosis markers (e.g., caspase-3) .

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

  • Controlled variables: Standardize cell passage numbers, serum concentrations, and incubation times.
  • Validation: Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. enzymatic assays).
  • Meta-analysis: Use tools like Forest plots to statistically evaluate heterogeneity in IC50 values from ≥3 independent studies .

Q. What advanced analytical strategies address challenges in quantifying this compound in complex biological matrices?

  • Sample preparation: Solid-phase extraction (C18 cartridges) with 70% methanol elution.
  • Quantification: UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in water/acetonitrile), and MRM transitions at m/z 422.2 → 245.1 (quantifier) and 422.2 → 177.1 (qualifier). Limit of quantification (LOQ): 10 ng/mL .

Q. What methodological strategies enable efficient synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Core modifications: Replace the N-methyl group on tetrahydroquinoline with ethyl or cyclopropyl via reductive alkylation (NaBH3CN, pH 5).
  • Side-chain diversification: Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the 3-methylphenyl ring using Ullmann coupling (CuI, 110°C).
  • High-throughput screening: Generate 20–30 derivatives via parallel synthesis under microwave irradiation (100°C, 30 min), followed by purity validation via UPLC-MS .

Q. How can computational modeling predict and validate this compound’s mechanism of action?

  • Molecular docking: Use AutoDock Vina with kinase crystal structures (PDB: 1M7Q) to simulate binding poses. Prioritize poses with ΔG < -8 kcal/mol.
  • Molecular dynamics (MD): Run 100 ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable interactions.
  • Validation: Compare computational ΔG values with experimental SPR data (KD < 10 µM confirms high affinity) .

Q. What reaction mechanisms underlie the compound’s susceptibility to hydrolysis or oxidation under varying conditions?

  • Acidic hydrolysis: The amide bond cleaves via nucleophilic attack by H3O+ at pH < 3, forming tetrahydroquinoline and 3-methylphenyl amine fragments. Monitor by TLC (Rf shift from 0.5 to 0.8).
  • Oxidation: The tetrahydroquinoline ring oxidizes to quinoline under H2O2/Fe²⁺, confirmed by UV-Vis absorbance at 320 nm. Stabilize with 1 mM EDTA in aqueous solutions .

Q. How can researchers optimize reaction yields while minimizing by-products in large-scale synthesis?

  • Process parameters: Use flow chemistry with residence time < 2 minutes at 70°C to suppress dimerization.
  • Catalyst screening: Test Pd/C (5% wt) for Suzuki couplings; optimize ligand-to-metal ratios (2:1 for Buchwald-Hartwig amination).
  • By-product analysis: Identify impurities via LC-MS and adjust stoichiometry (1.2:1 amine:acyl chloride) to reduce unreacted intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.